molecular formula C13H17NO B8008828 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine

3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine

Cat. No.: B8008828
M. Wt: 203.28 g/mol
InChI Key: DWAUQPXHLPDSAL-UHFFFAOYSA-N
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Description

3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine is an organic compound that features a unique structure combining an azetidine ring with an indene moiety

Preparation Methods

The synthesis of 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with azetidine in the presence of a suitable base. One common method includes the use of sodium hydride as a base in an aprotic solvent such as dimethylformamide. The reaction proceeds through the formation of an intermediate alkoxide, which then undergoes nucleophilic substitution to yield the desired product .

Chemical Reactions Analysis

3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine can undergo various chemical reactions, including:

Scientific Research Applications

3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

3-(((2,3-Dihydro-1H-inden-5-yl)oxy)methyl)azetidine can be compared with similar compounds such as:

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-11-4-5-13(6-12(11)3-1)15-9-10-7-14-8-10/h4-6,10,14H,1-3,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAUQPXHLPDSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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